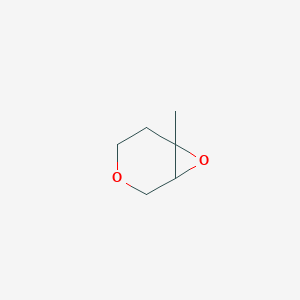
4-Methyl-3,4-epoxytetrahydropyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3,4-epoxytetrahydropyran, also known as this compound, is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
4-Methyl-3,4-epoxytetrahydropyran is characterized by its unique epoxide structure, which contributes to its reactivity and utility in synthetic chemistry. The compound has the following properties:
- Molecular Formula : C6H10O2
- Molecular Weight : 114.15 g/mol
- CAS Registry Number : 3077451
Synthetic Applications
1. Asymmetric Synthesis
One of the primary applications of this compound is in asymmetric synthesis. It serves as a chiral building block in the synthesis of various biologically active compounds. For instance, it has been used in the synthesis of complex natural products and pharmaceuticals due to its ability to facilitate stereoselective transformations .
Case Study: Chemoenzymatic Synthesis
A notable example includes its role in the chemoenzymatic synthesis of fragrances, where this compound was employed to produce a specific enantiomer of Jessemal fragrance. The synthesis involved a one-pot reduction process that highlighted the compound's utility in generating desired stereochemical configurations .
Medicinal Chemistry
2. Potential Pharmacological Applications
Research indicates that compounds derived from this compound exhibit various pharmacological activities. Its derivatives have shown promise as inhibitors of specific enzymes, which could be beneficial in treating diseases linked to those enzymes.
Case Study: PDE9 Inhibitors
In a study exploring pyrazoloquinoline derivatives, certain compounds were found to possess inhibitory effects on phosphodiesterase 9 (PDE9), an enzyme implicated in cognitive functions. Although not directly derived from this compound, the methodologies used in synthesizing related compounds underscore the potential pharmacological relevance of epoxide-containing structures .
Material Science
3. Polymer Chemistry
The compound can also be utilized in polymer chemistry as a monomer or modifier due to its reactive epoxide group. This application is particularly relevant for creating materials with specific mechanical properties or functionalities.
Data Table: Summary of Applications
Eigenschaften
CAS-Nummer |
134309-95-8 |
|---|---|
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
6-methyl-3,7-dioxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C6H10O2/c1-6-2-3-7-4-5(6)8-6/h5H,2-4H2,1H3 |
InChI-Schlüssel |
GBRYJLRRPQMVTN-UHFFFAOYSA-N |
SMILES |
CC12CCOCC1O2 |
Kanonische SMILES |
CC12CCOCC1O2 |
Synonyme |
D-erythro-Pentitol, 1,5:3,4-dianhydro-2-deoxy-3-C-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















